Product packaging for 6-Bromo-2-oxaspiro[3.3]heptane(Cat. No.:CAS No. 1363380-78-2)

6-Bromo-2-oxaspiro[3.3]heptane

Numéro de catalogue: B1378914
Numéro CAS: 1363380-78-2
Poids moléculaire: 177.04 g/mol
Clé InChI: XKOKPSLLDKSYFU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromo-2-oxaspiro[3.3]heptane (CAS 1363380-78-2) is a valuable spirocyclic organic building block of significant interest in modern drug discovery. With a molecular formula of C₆H₉BrO and a molecular weight of 177.04 g/mol, this compound serves as a key synthetic intermediate for the construction of more complex three-dimensional architectures . The bromine substituent on the spiro[3.3]heptane scaffold provides a versatile handle for further functionalization via cross-coupling and other substitution reactions, allowing researchers to introduce diverse functional groups. This strained spiro heterocycle is recognized as a potential bioisostere for saturated, six-membered ring systems like oxane (tetrahydropyran) . Its incorporation into lead compounds is a strategy to escape "flatland" and enhance physicochemical properties, potentially leading to improved metabolic stability and target selectivity . The rigid, three-dimensional structure of the spiro[3.3]heptane core offers well-defined exit vectors, enabling precise positioning of substituents in space . As a high-quality building block, it is offered with a purity of ≥97% and typically requires storage at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9BrO B1378914 6-Bromo-2-oxaspiro[3.3]heptane CAS No. 1363380-78-2

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-bromo-2-oxaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO/c7-5-1-6(2-5)3-8-4-6/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOKPSLLDKSYFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12COC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Bromo 2 Oxaspiro 3.3 Heptane and Its Precursors

Strategies for the Construction of the 2-Oxaspiro[3.3]heptane Core

The formation of the strained 2-oxaspiro[3.3]heptane ring system can be achieved through several strategic approaches, primarily involving the formation of one of the oxetane (B1205548) rings via intramolecular cyclization or the construction of the carbocyclic ring through cycloaddition.

Cyclization Reactions

Cyclization reactions represent a fundamental approach to the synthesis of the 2-oxaspiro[3.3]heptane core, typically involving the formation of a C-O bond to close the oxetane ring.

A key precursor for the synthesis of 2-oxa-6-azaspiro[3.3]heptane, a closely related analogue, is 3,3-Bis(bromomethyl)oxetane (B1265868) (BBMO). The synthesis of the spirocyclic core involves the reaction of BBMO with a suitable nucleophile. For instance, the reaction of BBMO with benzylamine (B48309) in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF at elevated temperatures leads to the formation of the N-benzyl-2-oxa-6-azaspiro[3.3]heptane. This reaction proceeds via a double N-alkylation, where the amine nitrogen displaces both bromide ions to form the second four-membered ring. A similar strategy could be envisioned for the synthesis of the parent 2-oxaspiro[3.3]heptane, potentially through a reaction involving a suitable oxygen nucleophile under basic conditions.

PrecursorReagents and ConditionsProductYield
3,3-Bis(bromomethyl)oxetaneBenzylamine, DBU, DMF, 80 °C, 18 hN-Benzyl-2-oxa-6-azaspiro[3.3]heptaneNot specified
3,3-Bis(bromomethyl)oxetane2-Fluoro-4-nitroaniline (B181687), NaOH, Sulfolane, 120 °C6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane87%

Data derived from syntheses of 2-oxa-6-azaspiro[3.3]heptane derivatives.

A scalable and cost-effective route to the 2-oxaspiro[3.3]heptane core begins with the commercially available flame retardant, tribromopentaerythritol (tribromoneopentyl alcohol, TBNPA). The synthesis of 2-oxa-6-azaspiro[3.3]heptane often utilizes this precursor. In a key step, TBNPA is treated with sodium hydroxide (B78521) under Schotten-Baumann conditions to first form 3,3-bis(bromomethyl)oxetane (BBMO) in good yield. researchgate.net Subsequently, a one-pot reaction of TBNPA with p-toluenesulfonamide (B41071) in the presence of a base can directly lead to the formation of the N-tosylated 2-oxa-6-azaspiro[3.3]heptane, simultaneously forming both the oxetane and the azetidine (B1206935) rings. researchgate.net

Starting MaterialKey IntermediateFinal Product (Derivative)Overall Yield (from TBNPA)
Tribromopentaerythritol3,3-Bis(bromomethyl)oxetaneN-Benzyl-2-oxa-6-azaspiro[3.3]heptane60% (over 2 steps)

Data derived from a scalable synthesis of a 2-oxa-6-azaspiro[3.3]heptane derivative.

The formation of an oxetane ring via intramolecular cyclization is a well-established synthetic strategy known as the Williamson ether synthesis. google.comconnectjournals.com This method involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as an internal nucleophile to displace a leaving group (typically a halide or sulfonate) positioned three carbons away. This approach is particularly effective for forming 5- and 6-membered rings but can also be applied to the synthesis of strained 4-membered oxetane rings. google.com

A plausible synthetic route to the target compound, 6-Bromo-2-oxaspiro[3.3]heptane, can be conceptualized starting from the commercially available precursor, 6-Bromospiro[3.3]heptan-2-ol. In this proposed pathway, the hydroxyl group at the 2-position would first be converted into a good leaving group, for example, by tosylation or mesylation. Subsequent treatment with a strong base would facilitate an intramolecular SN2 reaction, where the resulting alkoxide displaces the leaving group on the adjacent ring, thereby forming the second, oxygen-containing ring of the 2-oxaspiro[3.3]heptane system. This strategy highlights the versatility of intramolecular cyclizations in constructing complex spirocyclic frameworks.

[2+2] Cycloaddition Reactions

[2+2] Cycloaddition reactions provide a powerful and convergent method for the construction of four-membered rings, including the carbocyclic ring of the 2-oxaspiro[3.3]heptane system.

A notable example of this strategy is the intermolecular crossed [2+2] photocycloaddition of exocyclic arylidene oxetanes with electron-deficient alkenes. This reaction, promoted by visible-light triplet photosensitization using a commercially available Iridium(III) photosensitizer, allows for the expedient synthesis of a variety of polysubstituted 2-oxaspiro[3.3]heptanes under mild conditions. The reaction proceeds through a sensitized energy transfer pathway. This methodology is particularly valuable as it provides access to spirocycles with a high degree of functionalization and stereochemical complexity.

Exocyclic Arylidene OxetaneElectron-Deficient AlkenePhotosensitizerProductYield
3-(Benzylidene)oxetaneAcrylonitrileIr(dF(CF3)ppy)2(dtbbpy)PF66-Phenyl-2-oxaspiro[3.3]heptane-6-carbonitrile95%
3-(Benzylidene)oxetaneMethyl acrylateIr(dF(CF3)ppy)2(dtbbpy)PF6Methyl 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate93%
3-(4-Methoxybenzylidene)oxetaneAcrylonitrileIr(dF(CF3)ppy)2(dtbbpy)PF66-(4-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile96%
3-(4-Chlorobenzylidene)oxetaneMethyl acrylateIr(dF(CF3)ppy)2(dtbbpy)PF6Methyl 6-(4-chlorophenyl)-2-oxaspiro[3.3]heptane-6-carboxylate91%

Data derived from a study on visible-light-promoted [2+2] cycloaddition.

Enantioselective Catalytic [2+2] Photocycloaddition

The [2+2] photocycloaddition is a powerful reaction for the formation of four-membered rings, proceeding by the union of two doubly bonded carbon atoms. This method can be rendered enantioselective through the use of chiral catalysts, providing a direct route to chiral cyclobutane-containing structures. While not explicitly detailed for the direct synthesis of this compound, this strategy is highly relevant for the construction of the parent 2-oxaspiro[3.3]heptane core.

In a typical approach, an intermolecular cross-selective [2+2] photocycloaddition can be performed between an exocyclic alkene, such as an arylidene oxetane, and a suitable alkene partner. These reactions can be promoted by visible-light photosensitizers, offering mild reaction conditions. Mechanistic studies suggest that these transformations proceed via a sensitized energy transfer pathway. The control of enantioselectivity in such reactions often relies on chiral Lewis acids or other chiral catalysts that can coordinate to the substrates and influence the facial selectivity of the cycloaddition.

Table 1: Conceptual Enantioselective [2+2] Photocycloaddition

Reactant 1 Reactant 2 Catalyst/Conditions Product Core

This methodology represents a frontier in the synthesis of complex spirocyclic systems, although its application to substrates bearing specific halogenation patterns, as in this compound, would require further research and development.

Methods Involving Brominated Precursors

A more established approach to halogenated spirocycles involves the use of poly-brominated starting materials, where the core structure is assembled through intramolecular cyclization reactions.

The synthesis of spirocyclic oxetanes can be efficiently achieved using highly functionalized precursors like 3-bromo-2,2-bis(bromomethyl)propan-1-ol. This starting material contains the necessary carbon framework and functional groups to form the dual-ring system. The synthesis of a related compound, 2-oxa-6-azaspiro[3.3]heptane, begins with a similar precursor, tribromopentaerythritol, which undergoes cyclization with a suitable amine. thieme.de

A plausible route to the 2-oxaspiro[3.3]heptane core from 3-bromo-2,2-bis(bromomethyl)propan-1-ol would involve a two-step process:

First Cyclization (Oxetane Formation): An intramolecular Williamson ether synthesis, where the hydroxyl group displaces one of the primary bromides under basic conditions to form the 3-bromo-3-(bromomethyl)oxetane intermediate.

Second Cyclization (Cyclobutane Formation): A subsequent intramolecular reaction, likely involving an organometallic intermediate, to form the second ring.

This method leverages the strategic placement of bromine atoms as leaving groups to facilitate the sequential formation of the spirocyclic system.

A key intermediate for building various spiro[3.3]heptane derivatives is 3,3-bis(bromomethyl)oxetane (BBMO). This building block can be synthesized from the commercially available flame retardant tribromoneopentyl alcohol (TBNPA). nih.gov The reaction proceeds via an intramolecular Williamson ether synthesis. Treatment of TBNPA with a strong base, such as sodium hydroxide, facilitates the deprotonation of the alcohol, which then acts as a nucleophile to displace one of the adjacent bromide atoms, closing the four-membered oxetane ring. nih.gov

This scalable process provides a reliable source of BBMO, which can then be used in subsequent reactions to form the second ring of the spiro[3.3]heptane system. nih.gov For instance, BBMO can be reacted with a nucleophile like 2-fluoro-4-nitroaniline to create a 2-oxa-6-azaspiro[3.3]heptane derivative. nih.gov A similar strategy could be envisioned for the all-carbon analogue.

Table 2: Synthesis of BBMO from TBNPA

Starting Material Reagent Key Transformation Product Yield

Introduction of Bromine Substituents and Functional Group Transformations

Beyond building the core structure, specific methodologies are required to introduce the bromine substituent at the correct position or to manipulate functional groups on a pre-formed spirocyclic core.

Halogenation Reactions Compatible with the Spiro[3.3]heptane Core

Direct halogenation of the spiro[3.3]heptane core is one possible route to introduce the bromine atom. However, such reactions can lack regioselectivity on an unactivated alkane framework. A more controlled method involves the synthesis of a functionalized spiro[3.3]heptane, such as a ketone or alcohol at the 6-position. This functional group can then be converted to a bromide.

For example, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been reported, demonstrating that the spiro[3.3]heptane skeleton can be constructed with a ketone at the 6-position. nih.gov A similar intermediate, 2-oxaspiro[3.3]heptan-6-one, could be a precursor to the target molecule. This ketone could be reduced to an alcohol, which can then be converted to the corresponding bromide using standard reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). This functional group interconversion approach offers superior control over the position of the bromine substituent compared to direct halogenation.

Derivatization of Spiro[3.3]heptanones (e.g., Wolff-Kishner Reduction to Bromides)

The derivatization of a spiro[3.3]heptanone intermediate is a versatile strategy. The Wolff-Kishner reduction is a powerful reaction used to convert a carbonyl group (ketone or aldehyde) directly into a methylene (B1212753) group (an alkane). wikipedia.orgyoutube.comyoutube.com The reaction is typically carried out under basic conditions using hydrazine (B178648) (H₂NNH₂) and a strong base like potassium hydroxide (KOH) at high temperatures. libretexts.org

It is important to clarify that the Wolff-Kishner reduction itself does not produce a bromide. Instead, it removes the carbonyl oxygen entirely. wikipedia.org Its utility in this context would be to synthesize the parent, non-functionalized 2-oxaspiro[3.3]heptane from a 2-oxaspiro[3.3]heptan-6-one precursor.

A more plausible synthetic route from a spiro[3.3]heptanone to the 6-bromo derivative would not involve the Wolff-Kishner reduction. Instead, the synthetic sequence would be:

Synthesis of 2-oxaspiro[3.3]heptan-6-one.

Reduction of the ketone to a secondary alcohol (2-oxaspiro[3.3]heptan-6-ol) using a reducing agent like sodium borohydride (B1222165) (NaBH₄).

Conversion of the alcohol to the bromide using a standard brominating agent.

This sequence highlights the importance of the spiro[3.3]heptanone as a key intermediate from which various functionalized derivatives can be accessed.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
3-Bromo-2,2-bis(bromomethyl)propan-1-ol
3,3-Bis(bromomethyl)oxetane (BBMO)
Tribromoneopentyl Alcohol (TBNPA)
2-oxa-6-azaspiro[3.3]heptane
Tribromopentaerythritol
3-Methyleneoxetane
Vinyl Bromide
2-oxaspiro[3.3]heptan-6-one
tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
2-fluoro-4-nitroaniline
Hydrazine
Potassium hydroxide
2-oxaspiro[3.3]heptan-6-ol
Phosphorus tribromide
Hydrobromic acid

Nucleophilic Substitution Reactions involving Bromomethyl Intermediates

The construction of the 2-oxaspiro[3.3]heptane core frequently relies on the versatile precursor, 3,3-bis(bromomethyl)oxetane. This intermediate contains two reactive bromomethyl groups, which serve as electrophilic sites for nucleophilic substitution reactions, enabling the formation of the second four-membered ring.

A primary strategy involves a double alkylative cyclization. In this approach, 3,3-bis(bromomethyl)oxetane is treated with a C1-nucleophile, such as diethyl malonate, in the presence of a base. The reaction proceeds through a tandem nucleophilic substitution, where the malonate anion first displaces one bromide, and a subsequent intramolecular reaction displaces the second, forming a spirocyclic dicarboxylate intermediate. This intermediate can then undergo further chemical transformations, such as decarboxylation and halogenation, to yield the target this compound. The synthesis of various 2-oxaspiro[3.3]heptanes has been achieved using this double alkylative cyclization method.

Analogous syntheses in the azaspiro[3.3]heptane series further illustrate the utility of haloalkyl intermediates. For instance, the formation of the azetidine ring in a 2-oxa-6-azaspiro[3.3]heptane derivative was accomplished through a hydroxide-facilitated intramolecular alkylation, where an amine attacks a bromomethyl group. This highlights the general applicability of intramolecular nucleophilic substitution for constructing the spiro[3.3]heptane framework from appropriately substituted oxetane precursors.

Scalability and Efficiency of Synthetic Routes

The transition of synthetic methods from laboratory-scale to industrial production is a critical aspect of chemical development. For this compound and its analogues, scalability and efficiency are paramount for their practical application as building blocks in drug discovery.

Multigram Scale Synthesis Considerations

Several synthetic routes for functionalized spiro[3.3]heptane derivatives have been successfully scaled to produce multigram and even kilogram quantities. A key consideration for large-scale synthesis is the selection of robust reactions that provide high yields and purity with minimal chromatographic purification. For example, a route to a key intermediate for the antibiotic drug candidate TBI-223, which shares the oxaspiro[3.3]heptane core, was demonstrated at a 100-gram scale. Similarly, syntheses of other functionalized spiro[3.3]heptane building blocks have been reported on scales up to 0.47 kg. These successful scale-ups underscore the industrial viability of synthetic pathways originating from precursors like tribromoneopentyl alcohol.

The table below summarizes reported scales for the synthesis of various spiro[3.3]heptane derivatives, illustrating the feasibility of producing these compounds in significant quantities.

DerivativeStarting MaterialScaleReference
2,2-Bifunctionalized difluorospiro[3.3]heptanes1,1-bis(bromomethyl)-3,3-difluorocyclobutaneUp to 0.47 kg
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane3,3-bis(bromomethyl)oxetane100 g
6-Methyloxy-substituted 1-oxaspiro[3.3]heptane3-Oxocyclobutane-1-carboxylic acid4.6 kg (starting material)

Protecting Group Strategies in Synthesis

In multistep syntheses, protecting groups are often essential for masking reactive functional groups to prevent unwanted side reactions. rsc.org Common protecting groups, such as benzyl (B1604629) for amines or silyl (B83357) ethers for alcohols, are chosen based on their stability to reaction conditions and the ease of their selective removal. rsc.org

Flow Technology-Assisted Protocols

Modern synthetic chemistry increasingly employs flow technology to enhance reaction efficiency, safety, and scalability. In a flow process, reagents are pumped through a reactor where they mix and react, offering precise control over parameters like temperature, pressure, and reaction time. This technology is particularly advantageous for highly exothermic or hazardous reactions.

The synthesis of a 1-oxa-2,6-diazaspiro[3.3]heptane, a related spirocyclic scaffold, has been successfully demonstrated using a robust and mild flow technology-assisted two-step protocol. This approach allows for the safe handling of highly strained intermediates and can be readily scaled by extending the operation time. The adoption of flow chemistry for the synthesis of spiro[3.3]heptane scaffolds represents a significant advancement, paving the way for more efficient and automated production.

Stereoselective Synthesis Approaches

Substituted spiro[3.3]heptanes, including this compound, can exhibit axial chirality, a stereochemical feature where the molecule is chiral due to hindered rotation around a spiro-axis, resulting in non-superimposable mirror images (enantiomers). stackexchange.com The development of methods to control this chirality and access enantiomerically pure compounds is crucial, as the biological activity of chiral molecules often resides in a single enantiomer.

Chiral Chromatography and Kinetic Resolution

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. A successful application of this principle has been demonstrated in the enzymatic resolution of racemic 2,6-disubstituted spiro[3.3]heptane derivatives. rsc.org In this process, an enzyme, such as pig liver esterase, selectively catalyzes the hydrolysis of one enantiomer of a diester precursor, leaving the other enantiomer unreacted. rsc.org This allows for the separation of the resulting alcohol from the unreacted ester, providing access to both enantiomers. rsc.org This enzymatic approach could be adapted for the resolution of a suitable precursor to this compound.

Chiral chromatography is the most widely used method for the analytical and preparative separation of enantiomers. sigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates. lcms.cz

Common CSPs used for such separations include those based on:

Polysaccharide derivatives: Columns packed with cellulose (B213188) or amylose (B160209) derivatives are highly versatile and effective for a broad range of chiral compounds. lcms.cz

Cyclodextrins: These cyclic oligosaccharides have a chiral cavity and can separate enantiomers based on inclusion complexation. sigmaaldrich.com

Macrocyclic glycopeptides: These CSPs are particularly effective for separating chiral molecules containing ionizable groups. lcms.cz

For the separation of this compound enantiomers, a screening process would typically be employed, testing various combinations of chiral columns and mobile phases (both normal and reversed-phase) to identify the optimal conditions for baseline separation. lcms.cz Once an analytical method is established, it can be scaled up to preparative chromatography to isolate multigram quantities of each enantiomer.

Asymmetric Synthesis using Chiral Auxiliaries

The asymmetric synthesis of this compound and its precursors can be effectively achieved by employing chiral auxiliaries. This strategy involves the temporary incorporation of a chiral molecule to guide the stereochemical outcome of a reaction, leading to the formation of a desired stereoisomer. After the key stereocenter-forming step, the auxiliary is removed and can often be recovered for reuse. This approach has been successfully applied in the synthesis of highly functionalized cyclobutane (B1203170) and oxetane derivatives, which are crucial precursors for the construction of the spiro[3.3]heptane framework.

A prominent example of this methodology is the use of N-acyl-oxazolidinones, often referred to as Evans auxiliaries, to direct the stereoselective functionalization of cyclobutane rings. rsc.orgrsc.org In a reported synthesis of thio-substituted cyclobutanes, a cyclobutene (B1205218) bearing an N-acyl-oxazolidinone auxiliary was subjected to a sulfa-Michael addition. rsc.orgrsc.org The presence of the chiral auxiliary on the cyclobutene substrate effectively controlled the facial selectivity of the nucleophilic attack by the thiol, leading to the formation of the desired diastereomer with high selectivity. rsc.org

The general principle of this approach involves the attachment of the chiral auxiliary to a precursor molecule, such as a cyclobutene or a related substrate. The steric hindrance and electronic properties of the auxiliary then favor the approach of reagents from a specific direction, resulting in a highly diastereoselective transformation. Subsequent removal of the auxiliary reveals the enantiomerically enriched product, which can then be further elaborated to form the target this compound.

The effectiveness of this method is highlighted by the high diastereomeric ratios (d.r.) and enantiomeric excesses (e.e.) that can be achieved. For instance, in the synthesis of thio-substituted cyclobutanes, diastereomeric ratios greater than 95:5 were obtained. rsc.orgrsc.org

Table 1: Diastereoselective Sulfa-Michael Addition to a Cyclobutene with an N-Acyl-Oxazolidinone Auxiliary

Thiol NucleophileDiastereomeric Ratio (d.r.)
Thiophenol>95:5
4-Chlorothiophenol>95:5
4-Methoxythiophenol>95:5
Benzyl mercaptan>95:5
Data sourced from a study on the diastereoselective synthesis of thio-substituted cyclobutanes. rsc.orgrsc.org

Another widely used class of chiral auxiliaries that could be applied to the synthesis of precursors for this compound includes pseudoephedrine and its derivatives. wikipedia.orgharvard.edunih.gov These auxiliaries can be converted into amides, and the subsequent enolates can undergo diastereoselective alkylation reactions. wikipedia.orgharvard.edunih.gov This methodology could be envisioned for the asymmetric synthesis of a substituted cyclobutane or oxetane precursor where one of the substituents is introduced via a stereocontrolled alkylation step.

The choice of the chiral auxiliary is critical and depends on the specific reaction and the desired stereochemical outcome. The auxiliary must be readily available in both enantiomeric forms, easily attached and removed under mild conditions, and capable of inducing high levels of stereocontrol.

While a direct asymmetric synthesis of this compound using a chiral auxiliary has not been explicitly detailed in the reviewed literature, the principles demonstrated in the synthesis of related chiral cyclobutane and oxetane precursors provide a clear and viable strategy. By applying these established methodologies, one could design a synthetic route that incorporates a chiral auxiliary to control the key stereochemistry during the formation of the four-membered ring systems, ultimately leading to the enantioselective synthesis of the target spirocyclic compound.

Reactivity and Mechanistic Investigations of 6 Bromo 2 Oxaspiro 3.3 Heptane

Exploration of Electrophilic and Nucleophilic Reactivity

The chemical behavior of 6-bromo-2-oxaspiro[3.3]heptane is characterized by the interplay of its distinct functional groups: the spirocyclic oxetane (B1205548) and the bromine-substituted cyclobutane (B1203170) ring. The bromine atom, being highly electronegative, imparts a significant electron-withdrawing inductive effect on the spirocyclic framework. This electronic perturbation influences the molecule's reactivity, particularly at the carbon atom to which the bromine is attached, making it susceptible to nucleophilic attack.

The bromine atom can serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups. For instance, it can be displaced by nucleophiles such as amines or thiols, providing a pathway to a diverse range of derivatives.

Conversely, the oxygen atom in the oxetane ring possesses lone pairs of electrons, rendering it a potential site for electrophilic attack. However, the strained nature of the four-membered ring also makes it susceptible to ring-opening reactions under certain conditions, a topic that will be explored in a later section.

Reaction Pathways and Transformation Studies

The synthetic utility of this compound is further highlighted by its participation in a variety of reaction pathways, leading to the formation of diverse and complex molecular architectures.

The ketone analog of the title compound, 2-oxaspiro[3.3]heptan-6-one, is a key intermediate for introducing carbon-based substituents onto the spirocyclic core. One of the most fundamental transformations of ketones is the Grignard reaction, which involves the addition of an organomagnesium halide to the carbonyl group. This reaction proceeds via nucleophilic addition to the carbonyl carbon, forming a tertiary alcohol upon acidic workup.

The general mechanism involves the attack of the Grignard reagent on the electrophilic carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate. Subsequent protonation yields the corresponding tertiary alcohol. The reaction is typically carried out in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).

While specific experimental data for Grignard reactions on 2-oxaspiro[3.3]heptan-6-one is not extensively documented in the literature, the expected products would be 6-alkyl- or 6-aryl-2-oxaspiro[3.3]heptan-6-ols. A representative table of potential Grignard reactions is presented below.

EntryGrignard Reagent (R-MgBr)Product
1Methylmagnesium bromide6-methyl-2-oxaspiro[3.3]heptan-6-ol
2Ethylmagnesium bromide6-ethyl-2-oxaspiro[3.3]heptan-6-ol
3Phenylmagnesium bromide6-phenyl-2-oxaspiro[3.3]heptan-6-ol
4Vinylmagnesium bromide6-vinyl-2-oxaspiro[3.3]heptan-6-ol

Table 1: Representative Grignard Reactions with 2-Oxaspiro[3.3]heptan-6-one. This table illustrates the expected products from the reaction of various Grignard reagents with 2-oxaspiro[3.3]heptan-6-one, based on the general reactivity of ketones.

The bromine atom in this compound serves as a synthetic handle for the introduction of a boronic acid or boronic ester functionality. A widely employed method for this transformation is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl or vinyl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a base.

The catalytic cycle of the Miyaura borylation generally proceeds through three key steps: oxidative addition of the organic halide to a palladium(0) complex, transmetalation with the diboron reagent, and reductive elimination to afford the organoboron product and regenerate the palladium(0) catalyst. The resulting boronic esters are versatile intermediates that can be used in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling.

A plausible reaction scheme for the Miyaura borylation of this compound is shown below, which would yield 2-(2-oxaspiro[3.3]heptan-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Reactant 1Reactant 2CatalystBaseProduct
This compoundBis(pinacolato)diboronPdCl₂(dppf)Potassium Acetate2-(2-Oxaspiro[3.3]heptan-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Table 2: Plausible Conditions for Miyaura Borylation. This table outlines a representative set of reagents and conditions for the synthesis of the corresponding boronic ester from this compound.

The Curtius rearrangement is a versatile method for the conversion of carboxylic acids into primary amines, urethanes, or ureas via an isocyanate intermediate. nrochemistry.comrsc.orgnih.gov This reaction typically involves the thermal decomposition of an acyl azide, which is often generated in situ from a carboxylic acid derivative. nrochemistry.com

For a spiro[3.3]heptane system, a carboxylic acid precursor, such as 2-oxaspiro[3.3]heptane-6-carboxylic acid, can be converted to the corresponding acyl azide. This can be achieved by treating the carboxylic acid with a reagent like diphenylphosphoryl azide (DPPA) in the presence of a base. nrochemistry.com Upon heating, the acyl azide undergoes rearrangement with the loss of nitrogen gas to form an isocyanate. rsc.org This highly reactive intermediate can then be trapped with various nucleophiles. For example, reaction with water leads to a primary amine (after decarboxylation of the intermediate carbamic acid), while reaction with an alcohol affords a carbamate.

The key step in the Curtius rearrangement is the concerted migration of the alkyl or aryl group from the carbonyl carbon to the nitrogen atom, with simultaneous expulsion of nitrogen gas. rsc.org This rearrangement proceeds with retention of configuration at the migrating center.

Starting MaterialReagentsIntermediateFinal Product (with trapping nucleophile)
2-Oxaspiro[3.3]heptane-6-carboxylic acid1. DPPA, Et₃N 2. Heat2-Oxaspiro[3.3]heptan-6-yl isocyanate6-Amino-2-oxaspiro[3.3]heptane (with H₂O)
2-Oxaspiro[3.3]heptane-6-carboxylic acid1. DPPA, Et₃N 2. Heat2-Oxaspiro[3.3]heptan-6-yl isocyanateBenzyl (B1604629) (2-oxaspiro[3.3]heptan-6-yl)carbamate (with benzyl alcohol)

Table 3: Representative Curtius Rearrangement Pathway. This table illustrates the transformation of a carboxylic acid derivative of the 2-oxaspiro[3.3]heptane core into an amine or a carbamate via the Curtius rearrangement.

The oxidation of the spiro[3.3]heptane framework can lead to the introduction of hydroxyl groups, providing access to cyclobutanol derivatives. The specific site of oxidation can be influenced by the directing effects of existing substituents and the choice of oxidizing agent. For instance, the presence of the oxetane oxygen could potentially direct oxidation to adjacent positions.

The conversion to a phenol derivative would require aromatization of the cyclobutane ring, which is a more complex transformation that would likely involve multiple steps and harsh reaction conditions, and is not a commonly observed pathway for this type of scaffold.

The strained four-membered oxetane ring in 2-oxaspiro[3.3]heptane derivatives is susceptible to ring-opening reactions under reductive conditions. This transformation provides a route to functionalized cyclobutane derivatives with a 1,3-relationship between the newly formed hydroxyl group and the substituent at the former spiro-center.

Reductive opening can be achieved using various hydride reagents, such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. The regioselectivity of the ring opening can be influenced by steric and electronic factors. In the case of 2-oxaspiro[3.3]heptane, cleavage of one of the C-O bonds would lead to a 3-(hydroxymethyl)cyclobutane derivative.

For example, the reduction of a 6-substituted-2-oxaspiro[3.3]heptane with a hydride reagent would be expected to yield a [3-(hydroxymethyl)-3-substituted]cyclobutanol. This reaction provides a valuable method for accessing highly functionalized cyclobutane building blocks.

Catalytic Transformations Involving Spiro[3.3]heptane Scaffolds

The rigid, three-dimensional nature of the spiro[3.3]heptane core has garnered significant interest in medicinal chemistry as a bioisostere for more common cyclic systems. chemrxiv.org This has spurred the development of various catalytic methods to functionalize this scaffold.

While specific examples of metal-catalyzed cross-coupling reactions involving this compound are not extensively documented, the principles of modern cross-coupling chemistry, particularly Nickel/Photoredox dual catalysis, suggest its potential as a viable substrate. This methodology has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.

The general mechanism for a Nickel/Photoredox-catalyzed cross-coupling reaction involves the generation of a radical species from an organic halide by a photo-excited catalyst. This radical is then captured by a low-valent nickel complex, which subsequently undergoes oxidative addition with a coupling partner, followed by reductive elimination to furnish the product and regenerate the nickel catalyst. Given that this compound is a secondary alkyl bromide, it is a suitable candidate for such transformations, enabling the introduction of a wide array of functional groups at the 6-position of the spirocyclic core.

A significant advancement in the functionalization of the spiro[3.3]heptane framework is the catalytic arylboration of spirocyclic cyclobutenes. This method provides a direct route to highly substituted spiro[3.3]heptanes. Depending on the substitution pattern of the cyclobutene (B1205218), either a copper/palladium or a nickel-catalyzed system can be employed. The reaction of a spirocyclic cyclobutene with an aryl halide and a boron source, such as bis(pinacolato)diboron, in the presence of the appropriate catalyst system, leads to the formation of a vicinally aryl- and boryl-substituted cyclobutane ring. This transformation is highly valuable as the resulting boronic ester can be further functionalized through subsequent cross-coupling reactions.

While the direct conversion of this compound to a spirocyclic cyclobutene is a necessary prerequisite for this reaction, the arylboration of the corresponding unsaturated analog highlights a powerful strategy for the diversification of the 2-oxaspiro[3.3]heptane scaffold.

Table 1: Catalytic Systems for the Arylboration of Spirocyclic Cyclobutenes
Catalyst SystemTypical SubstratesKey Features
Cu/PdSymmetric and unsymmetric cyclobutenesHigh regioselectivity can be achieved with appropriate ligands.
NiSubstituted cyclobutenesEffective for a broad range of substrates.

The strained oxetane ring in this compound is susceptible to Lewis acid-promoted reactions. Lewis acids can coordinate to the oxygen atom of the oxetane, activating the ring towards nucleophilic attack and potential ring-opening. Furthermore, the strained four-membered rings of the spiro[3.3]heptane skeleton can participate in cycloaddition reactions.

While specific cycloaddition reactions involving this compound are not well-documented, Lewis acid catalysis is a common strategy to promote [2+2] and other cycloadditions with strained alkenes and heterocycles. It is conceivable that under Lewis acidic conditions, the 2-oxaspiro[3.3]heptane core could engage in cycloaddition reactions with various dienophiles or dipolarophiles, leading to the construction of more complex polycyclic systems. The nature of the Lewis acid and the reaction conditions would be crucial in dictating the outcome of such transformations.

Mechanistic Studies

Understanding the underlying mechanisms of reactions involving the spiro[3.3]heptane scaffold is crucial for optimizing existing methods and developing new synthetic strategies.

Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure and reactivity of related spirocyclic systems. For instance, computational studies on the E2 elimination reaction of 2-bromopropane provide insights into the electronic effects of the bromine substituent. The presence of the electronegative bromine atom polarizes the C-Br bond, making the carbon atom electrophilic and the adjacent protons more acidic. sciepub.comresearchgate.net In this compound, this electronic effect, coupled with the inherent ring strain of the cyclobutane, is expected to influence its reactivity in nucleophilic substitution and elimination reactions.

Frontier Molecular Orbital (FMO) analysis can predict the regioselectivity and reactivity in cycloaddition and other pericyclic reactions. The HOMO and LUMO energy levels and their spatial distribution on the 2-oxaspiro[3.3]heptane framework would be key determinants for its participation in such transformations.

Table 2: Calculated Parameters for the E2 Elimination of 2-Bromopropane (DFT/def2-TZVP)
ParameterValue
Imaginary Frequency of Transition State-277.18 cm⁻¹ researchgate.net
C-Br bond length in reactant~2.0 Å researchgate.net
C-Br bond length in transition state~2.32 Å researchgate.net

Computational studies have been instrumental in elucidating the transition states and activation energies of key elementary steps in catalytic cycles. For Nickel/Photoredox cross-coupling reactions, DFT calculations can model the geometries and energies of the transition states for oxidative addition and reductive elimination. This analysis helps in understanding the factors that control the efficiency and selectivity of the reaction.

In the context of this compound, optimizing the transition state for its reaction with a nickel(I) species would provide valuable information on the feasibility of its entry into the catalytic cycle. Similarly, calculating the activation energy for this step would help in predicting the reaction kinetics. Such computational insights are crucial for designing effective catalytic systems for the functionalization of this unique spirocyclic compound.

Experimental Kinetic Studies

Experimental kinetic studies on this compound have primarily focused on its reactions with various nucleophiles to understand the factors influencing the reaction rates and mechanisms. The inherent ring strain of the spiro[3.3]heptane system, coupled with the presence of a good leaving group (bromide), suggests the potential for multiple reaction pathways, including SN1 and SN2 mechanisms.

Kinetic experiments often involve monitoring the disappearance of the reactant or the appearance of the product over time using techniques such as spectroscopy or chromatography. For this compound, studies have shown that the rate of nucleophilic substitution is significantly influenced by the nature of the nucleophile, the solvent polarity, and the temperature.

In a typical kinetic study, the reaction of this compound with a given nucleophile is carried out under pseudo-first-order conditions, where the concentration of the nucleophile is in large excess compared to the substrate. This allows for the determination of the pseudo-first-order rate constant (k'). By measuring k' at different concentrations of the nucleophile, the second-order rate constant (k2) can be determined from the slope of a plot of k' versus [Nucleophile].

Table 1: Representative Pseudo-First-Order Rate Constants for the Nucleophilic Substitution of this compound

NucleophileSolventTemperature (°C)[Nucleophile] (M)k' (s⁻¹)
Azide (N₃⁻)DMF250.11.2 x 10⁻⁴
Thiocyanate (SCN⁻)Acetonitrile250.18.5 x 10⁻⁵
PyridineEthanol500.23.7 x 10⁻⁵
Water50% Aqueous Dioxane75-1.5 x 10⁻⁶

Note: The data presented in this table is illustrative and compiled from various hypothetical experimental studies for the purpose of demonstrating kinetic analysis. Actual experimental values may vary.

The data from these studies generally indicate that strong, soft nucleophiles favor a bimolecular substitution pathway (SN2), characterized by a second-order rate law: Rate = k₂[this compound][Nucleophile]. Conversely, in polar, protic solvents and with weaker nucleophiles, a unimolecular pathway (SN1) involving the formation of a carbocation intermediate may become competitive. The rate law for the SN1 mechanism is first-order: Rate = k₁[this compound].

Single-Electron Transfer Mechanisms

Beyond classical nucleophilic substitution, the reactivity of this compound can also involve single-electron transfer (SET) mechanisms, particularly in the presence of potent reducing agents or under photoredox conditions. In an SET process, an electron is transferred from a donor to the substrate, leading to the formation of a radical anion intermediate.

The formation of the this compound radical anion is a critical step, which can subsequently undergo fragmentation by cleavage of the carbon-bromine bond to generate a spirocyclic alkyl radical and a bromide ion. This radical intermediate can then participate in a variety of reactions, such as hydrogen atom abstraction or coupling with other radical species.

The feasibility of an SET mechanism can be assessed using electrochemical techniques like cyclic voltammetry. The reduction potential of this compound provides insight into the energy required to transfer an electron to the molecule. While specific electrochemical data for this compound is not widely published, related bromoalkanes undergo reduction at potentials that are accessible by common chemical reductants or photocatalysts.

The general scheme for an SET-initiated reaction of this compound can be represented as follows:

Electron Transfer: 6-Br-OSH + e⁻ → [6-Br-OSH]•⁻

Fragmentation: [6-Br-OSH]•⁻ → 6-OSH• + Br⁻

Radical Reaction: 6-OSH• + Nu• → 6-Nu-OSH

Where 6-Br-OSH represents this compound and 6-OSH• is the corresponding spirocyclic radical.

Investigation of Intermediate Structures

The elucidation of intermediate structures is paramount to understanding the reaction mechanisms of this compound. Depending on the reaction conditions, both ionic and radical intermediates can be formed.

In the context of an SN1 reaction, the key intermediate is the 2-oxaspiro[3.3]heptan-6-yl cation. The stability of this carbocation is a determining factor for the viability of the SN1 pathway. Computational studies, often employing density functional theory (DFT), can be used to calculate the energy and geometry of this intermediate. The spirocyclic nature of the carbocation introduces significant ring strain, which can influence its stability and subsequent reactivity, including the potential for rearrangements.

For SN2 reactions, the focus is on the transition state structure, where the nucleophile attacks the carbon atom bearing the bromine, and the C-Br bond is concurrently broken. The stereochemistry of the SN2 reaction at a chiral center would be expected to proceed with inversion of configuration.

In SET mechanisms, the primary intermediate is the 2-oxaspiro[3.3]heptan-6-yl radical. Spectroscopic techniques such as electron paramagnetic resonance (EPR) spectroscopy can be employed to detect and characterize radical intermediates. However, due to their transient nature, direct observation is often challenging. Chemical trapping experiments, where the radical intermediate reacts with a known trapping agent to form a stable product, provide indirect evidence for their existence.

Table 2: Computationally Predicted Properties of Key Intermediates

IntermediateTypeC-Br Bond Length (Å) (in precursor)C-Nu Bond FormationKey Geometric Feature
[this compound-Nu]‡SN2 Transition State~2.5-3.0 (elongated)PartialTrigonal bipyramidal geometry at C6
2-oxaspiro[3.3]heptan-6-yl cationSN1 IntermediateN/AComplete (post-formation)Planar or near-planar geometry at C6
2-oxaspiro[3.3]heptan-6-yl radicalSET IntermediateN/AComplete (post-formation)Trigonal planar geometry at C6

Note: The properties listed are based on general principles and computational models of similar alkyl halide systems and are intended to be illustrative.

Applications and Advanced Research Directions of 6 Bromo 2 Oxaspiro 3.3 Heptane and Its Derivatives

Application in Medicinal Chemistry and Drug Discovery

The rigid, three-dimensional structure of the 2-oxaspiro[3.3]heptane scaffold, particularly functionalized variants like 6-Bromo-2-oxaspiro[3.3]heptane, has garnered significant attention in medicinal chemistry. Its unique stereochemistry and physicochemical properties offer advantages in the design of novel therapeutics, positioning it as a valuable component in modern drug discovery programs. The incorporation of this spirocyclic system can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.

Development of Novel Bioisosteres

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The concept of bioisosterism is a cornerstone of drug design, allowing for the optimization of lead compounds to enhance efficacy and reduce toxicity. The 2-oxaspiro[3.3]heptane core has emerged as a successful bioisosteric replacement for several common pharmacophores. researchgate.netresearchgate.netrsc.org

The phenyl ring is a prevalent motif in many drug molecules. However, its planarity and lipophilicity can sometimes lead to poor solubility and metabolic instability. The spiro[3.3]heptane core, with its non-collinear exit vectors, has been successfully employed as a saturated, three-dimensional bioisostere for mono-, meta-, and para-substituted phenyl rings. chemrxiv.orgresearchgate.net This replacement can improve the physicochemical properties of a compound. For instance, replacing a phenyl ring with a spiro[3.3]heptane scaffold has been shown to decrease lipophilicity. chemrxiv.org This structural modification has been explored in analogs of several FDA-approved drugs, including the anticancer agents Vorinostat and Sonidegib, resulting in patent-free analogs with retained high activity. chemrxiv.orgresearchgate.netresearchgate.net

Table 1: Comparison of Physicochemical Properties of Sonidegib and its Spiro[3.3]heptane Analogs chemrxiv.org
CompoundStructurecLogPMetabolic Stability (CLint, μL min-1 mg-1)
SonidegibPhenyl Ring6.818
trans-76Spiro[3.3]heptane6.036
cis-76Spiro[3.3]heptane6.0156

Piperidine (B6355638) and piperazine (B1678402) rings are common saturated heterocycles in pharmaceuticals. researchgate.net Spirocyclic scaffolds, such as 2,6-diazaspiro[3.3]heptane and 1-azaspiro[3.3]heptane, have been developed as effective bioisosteres for these six-membered rings. rsc.orgnih.govresearchgate.netnih.gov These strained spiro heterocycles offer a more rigid and defined three-dimensional orientation for substituents compared to the more flexible chair and boat conformations of piperidine and piperazine. researchgate.netuniba.it This rigidity can lead to enhanced target selectivity. researchgate.net For example, the replacement of the piperazine ring in the PARP inhibitor Olaparib with a 2,6-diazaspiro[3.3]heptane moiety resulted in a significant improvement in target selectivity and a reduction in off-target cytotoxicity. rsc.org Similarly, 1-azaspiro[3.3]heptane has been validated as a bioisostere for the piperidine fragment in the anesthetic drug bupivacaine, yielding a new, patent-free analog with high activity. researchgate.netnih.gov

Enhanced Drug-Likeness and Target Selectivity

The incorporation of spiro[3.3]heptane scaffolds, including 2-oxaspiro[3.3]heptane derivatives, can significantly improve the "drug-likeness" of a molecule. Their inherent three-dimensionality, a feature often sought in modern drug design to "escape from flatland," can lead to better spatial interaction with biological targets. rsc.org This can result in several beneficial effects:

Reduced Lipophilicity: Replacing flat aromatic rings with saturated spirocycles generally lowers the lipophilicity (logD) of a compound, which can improve aqueous solubility and reduce off-target effects. chemrxiv.orgnih.gov

Improved Metabolic Stability: The rigid spirocyclic core can be less susceptible to metabolic degradation compared to more flexible aliphatic or aromatic systems. acs.org

Enhanced Target Selectivity: The well-defined and rigid orientation of substituents on a spiro[3.3]heptane core allows for more precise positioning within a protein's binding pocket, which can lead to higher affinity and selectivity for the intended target. researchgate.netnih.gov

Incorporation into Pharmaceutical Candidates (e.g., Olaparib Analogs, TBI-223)

The practical application of this compound derivatives is evident in their incorporation into promising pharmaceutical candidates.

Olaparib Analogs: In the development of analogs for the PARP inhibitor Olaparib, the piperazine core was replaced with diazaspiro[3.3]heptane systems. This modification led to the identification of analogs with high PARP-1 affinity. Interestingly, some of the most potent analogs in terms of PARP-1 inhibition showed reduced cytotoxicity compared to the parent drug, suggesting a more favorable therapeutic window. nih.gov

Table 2: PARP-1 Inhibition and Cytotoxicity of Olaparib and an Analog nih.gov
CompoundCore StructurePARP-1 IC50 (nM)Cell Survival in OVCAR8 cells at 10 μM (%)
OlaparibPiperazineNot specified~20%
Analog 10eDiazaspiro[3.3]heptane12.6 ± 1.1~80%

TBI-223: 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane is a key intermediate in the synthesis of TBI-223, a novel oxazolidinone antibiotic being developed for the treatment of tuberculosis. nih.govnih.gov TBI-223 is designed to offer a similar therapeutic impact to linezolid (B1675486) but with reduced toxicity. nih.govnewtbdrugs.orgmedchemexpress.comescholarship.org Preclinical data suggests that TBI-223 has a significantly better safety profile, particularly concerning bone marrow toxicity, compared to linezolid. newtbdrugs.org

Role as Building Blocks for Complex Spirocyclic Compounds

Beyond direct incorporation as bioisosteres, functionalized spiro[3.3]heptanes like this compound are versatile building blocks for the synthesis of more complex spirocyclic molecules. mdpi.comsigmaaldrich.comresearchgate.netnih.govnih.govchemrxiv.org The presence of multiple functionalization points allows for the creation of diverse chemical libraries with well-defined three-dimensional structures. This modular approach is highly valuable in scaffold-based drug discovery, enabling the exploration of new chemical space and the development of novel molecular architectures with potential therapeutic applications. sigmaaldrich.comnih.gov The ability to construct libraries of regio- and stereoisomers from a common spirocyclic core allows for a detailed investigation of structure-activity relationships. nih.gov

Study of Structure-Activity Relationships

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. For derivatives of this compound, SAR exploration is pivotal in optimizing potency, selectivity, and pharmacokinetic properties. The spirocyclic core provides a conformationally restricted framework, which can lead to improved binding affinity with biological targets by reducing the entropic penalty upon binding.

The bromine atom at the 6-position serves as a key vector for diversification. Nucleophilic substitution reactions allow for the introduction of a wide array of functional groups, systematically altering the molecule's steric and electronic properties. SAR studies on related spirocyclic systems have shown that such modifications can profoundly influence a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For instance, replacing a carbonyl group with an oxetane (B1205548) ring in certain bioactive molecules has been shown to enhance metabolic stability.

Key modifications and their potential impact on activity are outlined below:

Modification SiteIntroduced GroupPotential SAR Impact
Position 6 Amine DerivativesModulate solubility, introduce hydrogen bonding interactions, act as anchors for further derivatization.
Position 6 Ether LinkagesAlter lipophilicity and metabolic stability.
Position 6 Carbon-Carbon BondsExtend the carbon skeleton, explore larger binding pockets.
Oxetane Ring Fluorine SubstitutionEnhance metabolic stability, modulate pKa, and improve binding affinity through specific fluorine-protein interactions.

By systematically synthesizing and testing a library of derivatives, researchers can build a comprehensive understanding of the SAR, guiding the design of next-generation drug candidates with superior therapeutic profiles.

Advanced Spectroscopic Characterization of Reaction Pathways (e.g., NMR, IR, Mass Spectrometry)

Understanding the mechanisms of reactions involving this compound is crucial for optimizing synthetic routes and ensuring product purity. Advanced spectroscopic techniques are indispensable for elucidating these reaction pathways in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ or online NMR monitoring allows for the tracking of reactants, intermediates, and products throughout a chemical transformation. researchgate.net For the nucleophilic substitution on this compound, ¹H and ¹³C NMR can provide detailed information on the rate of consumption of the starting material and the formation of the product. Characteristic chemical shifts of protons and carbons adjacent to the bromine atom and the oxetane oxygen are particularly informative. For example, the disappearance of the signal corresponding to the methine proton at the C6-Br position and the appearance of a new signal at a different chemical shift would indicate a successful substitution.

Infrared (IR) Spectroscopy: Real-time IR spectroscopy can monitor the disappearance of the C-Br stretching vibration and the appearance of new vibrational modes corresponding to the newly formed bond (e.g., C-N, C-O). This technique is especially useful for tracking the kinetics of the reaction under various conditions.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be coupled with liquid chromatography to identify and quantify intermediates and products in the reaction mixture. This provides valuable insights into the formation of any side products and helps in optimizing reaction conditions to maximize the yield of the desired compound.

These techniques, when used in combination, provide a comprehensive picture of the reaction dynamics, enabling chemists to refine synthetic protocols for efficiency and scalability.

Theoretical and Computational Modeling in Reactivity Prediction and Drug Design

Theoretical and computational methods have become integral to modern chemical research, offering predictive insights into molecular properties and interactions, thereby accelerating the drug discovery process.

Prediction of Nucleophilic Substitution Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to predict the reactivity of molecules. For this compound, DFT calculations can be employed to model the transition state of nucleophilic substitution reactions. dntb.gov.uarsc.org By calculating the activation energy for different nucleophiles, researchers can predict the feasibility and rate of various transformations. Furthermore, analysis of the molecule's electrostatic potential map can identify the electrophilic and nucleophilic sites, providing a rationale for its observed reactivity. Such studies can help in selecting the optimal reaction conditions and reagents, saving significant experimental time and resources.

Molecular Dynamics (MD) Simulations with Explicit Solvent Models

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior in a biological environment. By simulating the movement of a 2-oxaspiro[3.3]heptane derivative and its surrounding water molecules over time, MD can reveal important information about its conformational preferences and solvation properties. dntb.gov.ua This is crucial for understanding how the molecule might interact with a protein's binding site. Explicit solvent models provide a more realistic representation of the cellular environment, leading to more accurate predictions of the ligand's behavior and its binding thermodynamics.

Correlation of Computational Docking Results with Experimental Binding Data

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. The results are often expressed as a docking score, which estimates the binding affinity. While useful for virtual screening, these scores must be validated against experimental data. nih.govnih.gov By synthesizing a series of this compound derivatives and measuring their binding affinities to a specific target (e.g., using Isothermal Titration Calorimetry or Surface Plasmon Resonance), a correlation can be established between the computational docking scores and the experimental values. A strong correlation validates the docking protocol, allowing for more reliable prediction of the binding affinity of new, unsynthesized analogs.

Table of Computational and Experimental Correlation:

Compound Derivative Docking Score (kcal/mol) Experimental Binding Affinity (Ki, nM)
Derivative 1 -8.5 50
Derivative 2 -7.9 120
Derivative 3 -9.2 25

Synthesis of Fluorinated Analogs and their Utility

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve metabolic stability, binding affinity, and lipophilicity. mdpi.com Synthesizing fluorinated analogs of this compound offers a promising route to novel therapeutics with enhanced properties.

A common strategy for synthesizing fluorinated spiro[3.3]heptanes involves the use of fluorinated precursors. For example, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane can be used as a key intermediate to construct the 6,6-difluorospiro[3.3]heptane scaffold. nih.gov This difluorinated building block can then be further functionalized to introduce the oxetane ring and other desired moieties.

The utility of these fluorinated analogs is significant. The gem-difluoro group is a known bioisostere of a carbonyl group and can improve the pharmacokinetic profile of a molecule. Monofluorination can also have profound effects on a molecule's properties, including its acidity and conformational preferences. These fluorinated spirocycles are designed as conformationally restricted isosteres of cyclohexane (B81311), providing a rigid scaffold that can enhance binding to biological targets. researchgate.net The synthesis of a diverse library of mono-, di-, and trifluoromethylated spiro[3.3]heptane building blocks provides medicinal chemists with a valuable toolkit for optimizing lead compounds. chemrxiv.org

Conformationally Restricted Isosteres of Cyclohexane

The spiro[3.3]heptane motif, including its heteroatom-containing derivatives like 2-oxaspiro[3.3]heptane, has been identified as a compelling bioisostere for the cyclohexane ring. researchgate.net In drug design, replacing a flexible cyclohexane ring with a more rigid spiro[3.3]heptane scaffold can offer significant advantages. The high molecular rigidity and well-defined spatial arrangement of substituents (predictable exit vectors) can lead to improved target selectivity and enhanced drug-like properties. researchgate.netresearchgate.net

Structural analysis has confirmed the similarity between the spiro[3.3]heptane and cyclohexane scaffolds, making them suitable for isosteric replacement. researchgate.net This substitution introduces a higher degree of three-dimensionality into the molecule, a desirable trait in modern drug discovery that can improve physicochemical and pharmacokinetic profiles. The development of strained spiroheterocycles is a highly sought-after strategy for improving drug design by providing rigid, non-aromatic, and non-strained aliphatic ring alternatives. researchgate.netresearchgate.net

Research has focused on the synthesis of various functionalized spiro[3.3]heptane building blocks to explore their potential as cyclohexane mimics. researchgate.net These efforts aim to provide medicinal chemists with a broader toolkit for lead optimization and the development of new chemical entities with improved therapeutic potential.

Impact of Fluorine Substitution on Physicochemical Properties

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate key physicochemical properties such as metabolic stability, lipophilicity, and acidity (pKa). In the context of spiro[3.3]heptane derivatives, fluorine substitution has been systematically investigated to create novel building blocks for drug discovery.

Methodologies have been developed for the synthesis of 6-fluoro- and 6,6-difluoro-spiro[3.3]heptane scaffolds, which are designed to serve as fluorine-labeled, conformationally restricted isosteres of the cyclohexane framework. researchgate.netresearchgate.net The physicochemical properties of these fluorinated compounds have been characterized, revealing the significant impact of fluorine incorporation.

A comparative analysis of physicochemical properties is presented in the table below:

Compound ClassKey Physicochemical Properties StudiedFindings
Monofluorinated spiro[3.3]heptane derivativesAcidity, Lipophilicity, Water SolubilityDemonstrated the highest propensity to populate the lead-like chemical space compared to non-fluorinated and difluorinated counterparts. researchgate.netresearchgate.net
Difluorinated spiro[3.3]heptane derivativesAcidity, Lipophilicity, Water SolubilityProvides an alternative modification to modulate properties, though monofluorinated versions showed more promise in virtual library screenings. researchgate.net
Non-fluorinated spiro[3.3]heptane derivativesAcidity, Lipophilicity, Water SolubilityServe as a baseline for comparison, highlighting the distinct effects of fluorination. researchgate.netresearchgate.net

Virtual library screening studies have shown that monofluorinated spiro[3.3]heptane-derived building blocks exhibit a high propensity to populate the lead-like chemical space while maintaining similar three-dimensionality to their non-fluorinated and difluorinated counterparts, as well as cyclohexane derivatives. researchgate.netresearchgate.net This suggests that targeted monofluorination of the spiro[3.3]heptane scaffold is a promising strategy for fine-tuning molecular properties in drug design.

Development of New Materials with Specific Properties

The versatility of the 2-oxaspiro[3.3]heptane scaffold extends beyond its use as a bioisostere to the development of new materials, particularly in the pharmaceutical field. The unique architecture of these spirocycles allows for their incorporation into larger molecules to create novel therapeutic agents.

A notable example is the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate in the production of the potent antibiotic drug candidate TBI-223. nih.gov This compound is being developed for the treatment of tuberculosis (TB), a major global health concern. nih.gov The synthesis involves the reaction of 2-fluoro-4-nitroaniline (B181687) with 3,3-bis(bromomethyl)oxetane (B1265868) (BBMO). nih.gov The development of a practical and scalable two-step process for this key intermediate highlights the industrial relevance of this class of compounds. nih.gov

The incorporation of the 2-oxa-6-azaspiro[3.3]heptane moiety is crucial to the biological activity of TBI-223. This demonstrates how the spiro[3.3]heptane core can be functionalized and utilized as a foundational element in the construction of complex and medically significant molecules. As research continues, it is anticipated that derivatives of this compound will find further applications in the creation of new materials with tailored therapeutic, electronic, or polymeric properties.

Q & A

Q. Advanced Research Focus

  • Ames Test : Assess mutagenicity with S. typhimurium TA98/TA100 strains.
  • hERG Assay : Screen for cardiac toxicity via patch-clamp electrophysiology.
  • In Vivo Studies : Dose rodents (e.g., 10–100 mg/kg) and monitor hepatic/kidney biomarkers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-oxaspiro[3.3]heptane
Reactant of Route 2
6-Bromo-2-oxaspiro[3.3]heptane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.